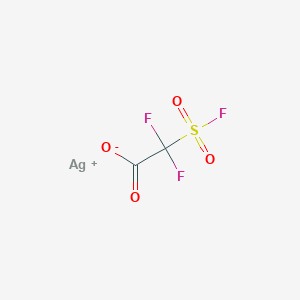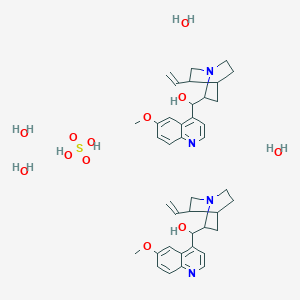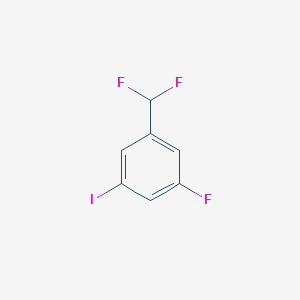![molecular formula C28H34N2O7S B15155437 Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate](/img/structure/B15155437.png)
Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 . It is commonly used in peptide synthesis and as a biochemical reagent . The compound is known for its role in protecting amino groups during peptide synthesis, making it a valuable tool in the field of organic chemistry .
Méthodes De Préparation
The synthesis of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate typically involves the protection of the amino group of L-lysine with a benzyloxycarbonyl (Cbz) group and the esterification of the carboxyl group with benzyl alcohol . The p-toluenesulfonate (tosylate) group is then introduced to form the final compound . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the esterification step .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield L-lysine and its derivatives.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Substitution: The tosylate group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and TFA . Major products formed from these reactions include L-lysine derivatives and various substituted compounds .
Applications De Recherche Scientifique
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis.
Biochemical Reagent: The compound is used in the preparation of various biochemical reagents and intermediates.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and biologically active peptides.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The primary mechanism of action of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate involves the protection of amino groups during chemical reactions . The benzyloxycarbonyl (Cbz) group prevents unwanted side reactions by temporarily blocking the amino group, which can later be removed under specific conditions . This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes .
Comparaison Avec Des Composés Similaires
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate can be compared with other similar compounds such as:
N-Benzyloxycarbonyl-L-serine benzyl ester: Used in peptide synthesis with similar protecting group properties.
N-Benzyloxycarbonyl-L-lysine: Lacks the benzyl ester and tosylate groups, making it less versatile in certain synthetic applications.
N-Benzyloxycarbonyl-L-lysine methyl ester: Similar to the benzyl ester but with different solubility and reactivity properties.
The uniqueness of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate lies in its combination of protecting groups, which provides enhanced stability and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C28H34N2O7S |
|---|---|
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10) |
Clé InChI |
PPZYKJHWKVREOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol](/img/structure/B15155370.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide](/img/structure/B15155371.png)



![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15155403.png)
![1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
![N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155422.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B15155444.png)
![1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B15155448.png)

